(1R,2R)-2-(Propylamino)cyclohexanol (1R,2R)-2-(Propylamino)cyclohexanol
Brand Name: Vulcanchem
CAS No.: 60093-74-5
VCID: VC2367317
InChI: InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1
SMILES: CCCNC1CCCCC1O
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

(1R,2R)-2-(Propylamino)cyclohexanol

CAS No.: 60093-74-5

Cat. No.: VC2367317

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Propylamino)cyclohexanol - 60093-74-5

Specification

CAS No. 60093-74-5
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name (1R,2R)-2-(propylamino)cyclohexan-1-ol
Standard InChI InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1
Standard InChI Key SXOCCHYQGUFUDW-RKDXNWHRSA-N
Isomeric SMILES CCCN[C@@H]1CCCC[C@H]1O
SMILES CCCNC1CCCCC1O
Canonical SMILES CCCNC1CCCCC1O

Introduction

Chemical Identity and Classification

(1R,2R)-2-(Propylamino)cyclohexanol is an organic compound classified as an amino alcohol, characterized by the presence of both hydroxyl (-OH) and amino functional groups within its structure. The compound belongs to the broader class of cyclohexanol derivatives with amino substitutions. Its stereochemistry is specifically defined with the (1R,2R) configuration, indicating precise spatial arrangements of the functional groups that distinguish it from other possible stereoisomers.

Molecular Structure

The compound has a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol . The structure consists of a cyclohexane ring with hydroxyl and propylamino groups attached in the (1R,2R) configuration. The spatial arrangement of these groups is critical to the compound's properties and potential applications.

Structural Representations

The compound can be represented using various chemical notations that precisely define its structure:

Representation TypeValue
SMILESCCCN[C@@H]1CCCC[C@H]1O
InChIInChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1
InChIKeySXOCCHYQGUFUDW-RKDXNWHRSA-N

The stereochemical information contained in these representations is essential for distinguishing this specific isomer from related compounds .

Structural Relationships

(1R,2R)-2-(Propylamino)cyclohexanol is structurally related to (1R,2R)-2-Aminocyclohexanol , differing by the presence of a propyl group attached to the amino functionality. This relationship suggests potential similar chemical behaviors and may inform synthesis strategies and applications.

Identification and Nomenclature

Chemical Identifiers

The compound is cataloged under various identification systems, facilitating cross-reference across different chemical databases:

Identifier TypeValue
CAS Registry Number60093-74-5
PubChem CID15560802
WikidataQ82463125
DSSTox Substance IDDTXSID40574174
Vendor ID (Vulcanchem)VC2367317

These identifiers were established as early as 2007 in PubChem (creation date 2007-02-12), with the most recent update occurring on February 22, 2025 .

Synonyms and Alternate Names

Several names are used to refer to this compound in scientific literature and commercial contexts:

  • (1R,2R)-2-(Propylamino)cyclohexan-1-ol

  • (1R,2R)-2-(PROPYLAMINO)CYCLOHEXANOL

  • trans-2-(propylamino)cyclohexanol

  • MFCD18533364 (Molecular formula catalog designation)

Synthesis and Chemical Reactivity

Predicted Reactivity

The compound's reactivity would be governed primarily by its functional groups:

  • The hydroxyl group can participate in esterification, oxidation, and dehydration reactions

  • The secondary amine can undergo N-alkylation, acylation, and other transformations typical of amines

  • The chiral centers may influence stereoselectivity in reactions

  • The cyclohexane ring provides a conformationally restricted backbone that could influence reaction pathways

Research Status and Limitations

The current research status of (1R,2R)-2-(Propylamino)cyclohexanol appears to be primarily at the characterization and cataloging stage. The compound is registered in chemical databases , but detailed studies of its properties, synthesis, and applications appear limited in the accessible scientific literature.

This represents both a limitation in our current understanding and an opportunity for future research. The compound's defined stereochemistry and functional group combination may make it valuable for various applications that remain to be explored.

Future Research Directions

Several areas warrant further investigation for (1R,2R)-2-(Propylamino)cyclohexanol:

Research AreaPotential Focus
Physical CharacterizationDetermination of melting point, boiling point, solubility parameters, and spectroscopic data
Synthetic MethodologyDevelopment of efficient and stereoselective synthesis routes
Biological ActivityEvaluation of potential pharmacological properties, especially in comparison to known bioactive cyclohexylamine derivatives
Catalytic ApplicationsInvestigation of potential use in asymmetric catalysis
Coordination ChemistryStudy of metal complexation properties and potential applications as a ligand
Structure-Activity RelationshipsSystematic comparison with structural analogs to determine the impact of the propyl group and stereochemistry

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